Welcome to the BenchChem Online Store!
molecular formula C12H11N3O B8461471 2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde

2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde

Cat. No. B8461471
M. Wt: 213.23 g/mol
InChI Key: FVCFLGCWDWDPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08148535B2

Procedure details

To a solution of {2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol (180 mg) in 8 mL CH2Cl2 was added Dess-Martin periodinane (674 mg). The reaction was stirred at room temperature for 100 min. Saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate were added, and the mixture was stirred vigorously overnight, then partitioned between saturated aqueous sodium bicarbonate and CH2Cl2. The aqueous solution was extracted with CH2Cl2 (2×), and the combined organic solutions were dried (Na2SO4) and concentrated to give 2-[methyl(pyridin-3-yl)amino]nicotinaldehyde in approximately 75% purity. This material was used directly in the next reaction.
Name
{2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[N:4]=[CH:5][CH:6]=[CH:7][C:8]=1[CH:9]=[O:10] |f:2.3.4,5.6|

Inputs

Step One
Name
{2-[methyl(pyridin-3-yl)amino]pyridin-3-yl}methanol
Quantity
180 mg
Type
reactant
Smiles
CN(C1=NC=CC=C1CO)C=1C=NC=CC1
Name
Quantity
674 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 100 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous sodium bicarbonate and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solutions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
CN(C1=C(C=O)C=CC=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.